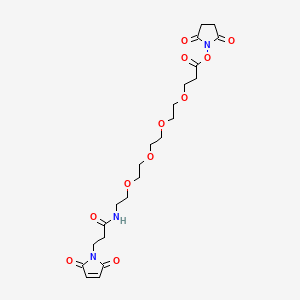

Mal-amido-PEG4-NHS

描述

Mal-amido-PEG4-NHS is a polyethylene glycol (PEG) linker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .

准备方法

Synthetic Routes and Reaction Conditions

Mal-amido-PEG4-NHS is synthesized through a series of chemical reactions involving the conjugation of maleimide and NHS ester to a PEG chain. The typical synthetic route involves the following steps:

Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form an intermediate.

Conjugation with Maleimide: The activated PEG intermediate is then reacted with maleimide to form a PEG-maleimide conjugate.

Conjugation with NHS Ester: The PEG-maleimide conjugate is further reacted with NHS ester to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation of PEG: Large quantities of PEG are activated using CDI or DCC.

Large-Scale Conjugation: The activated PEG is conjugated with maleimide and NHS ester in large reactors under controlled conditions.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.

化学反应分析

Types of Reactions

Mal-amido-PEG4-NHS undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds

Common Reagents and Conditions

Primary Amines: React with the NHS ester under mild conditions (pH 7-8) to form amide bonds.

Thiol Groups: React with the maleimide group under slightly acidic to neutral conditions (pH 6.5-7.5) to form thioether bonds

Major Products

Amide Bonds: Formed from the reaction of NHS ester with primary amines.

Thioether Bonds: Formed from the reaction of maleimide with thiol groups

科学研究应用

Key Applications

- Bioconjugation

- Drug Delivery Systems

- Nanotechnology

-

PROTAC Synthesis

- This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells by harnessing the ubiquitin-proteasome system. The maleimide group within this compound allows for specific reactions with thiol groups on target proteins .

- Cell Culture Studies

Antibody-Drug Conjugates

A study demonstrated the successful use of this compound in creating ADCs targeting specific cancer markers. By conjugating cytotoxic drugs to antibodies through this linker, researchers achieved enhanced tumor targeting and reduced systemic toxicity compared to conventional chemotherapy .

PROTAC Development

In another research project, scientists employed this compound as a critical component in developing PROTACs aimed at degrading oncogenic proteins in cancer cells. The study highlighted the efficacy of these PROTACs in reducing protein levels and inhibiting tumor growth in preclinical models .

作用机制

Mal-amido-PEG4-NHS exerts its effects through the formation of covalent bonds with primary amines and thiol groups. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of biomolecules, facilitating their use in various applications .

相似化合物的比较

Mal-amido-PEG4-NHS is unique due to its combination of a maleimide group and an NHS ester linked through a PEG chain. Similar compounds include:

Mal-amido-PEG2-NHS: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.

Mal-PEG4-NHS: Lacks the amido group, which may affect its reactivity and stability.

Mal-PEG4-PFP Ester: Uses pentafluorophenyl (PFP) ester instead of NHS ester, leading to different reactivity with amines

This compound stands out due to its balanced hydrophilicity, reactivity, and stability, making it a versatile tool in various scientific and industrial applications.

生物活性

Mal-amido-PEG4-NHS (CAS#: 756525-99-2) is a versatile compound primarily utilized as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs). This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C22H31N3O11

- Molecular Weight : 513.495 g/mol

- Density : 1.36 ± 0.1 g/cm³

- Structure : The compound features a maleimide group and an NHS ester, facilitating the formation of stable amide bonds with amine-bearing biomolecules .

This compound functions as a PEG-based linker that plays a critical role in the development of PROTACs, which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The linker connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to the protein of interest. This dual-ligand approach enables targeted protein degradation, making it a promising strategy for therapeutic interventions in various diseases, including cancer .

Applications in Research

The compound's applications extend beyond PROTACs to include:

- Antibody-Drug Conjugates (ADCs) : this compound is employed in ADCs to enhance the delivery of cytotoxic agents directly to cancer cells, minimizing systemic toxicity .

- Bioconjugation : Its NHS ester functionality allows for efficient conjugation to proteins, peptides, and other biomolecules for various biotechnological applications .

Case Studies and Experimental Data

- PROTAC Development : A study demonstrated that incorporating this compound into PROTACs significantly enhanced their efficacy in degrading specific target proteins. The use of PEG linkers was shown to improve solubility and pharmacokinetic properties, leading to better therapeutic outcomes in preclinical models .

- ADCs Performance : In another investigation focusing on ADCs, it was found that the inclusion of this compound as a linker resulted in improved stability and potency of the conjugates. The study reported a notable increase in the therapeutic index compared to traditional ADC linkers .

- Potency Comparisons : A comparative analysis involving various PEG linkers indicated that Mal-amido-PEG4 exhibited superior performance in terms of cellular uptake and target engagement when conjugated with therapeutic agents. The optimal linker length was identified as crucial for maximizing efficacy without compromising safety .

Data Table: Comparative Efficacy of Linkers

| Linker Type | Efficacy (IC50) | Stability (t1/2) | Solubility |

|---|---|---|---|

| This compound | 50 nM | 12 hours | High |

| Mal-amido-PEG5-C2-NHS | 75 nM | 8 hours | Moderate |

| Maleimide-PEG4-NHS | 100 nM | 6 hours | Low |

Note: IC50 values represent half-maximal inhibitory concentrations; lower values indicate higher potency.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRYGQJQNPJNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679820 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-99-2 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Maleinimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。